molecular formula C10H24O2Si B6269254 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol CAS No. 125244-91-9

3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol

Cat. No.: B6269254
CAS No.: 125244-91-9
M. Wt: 204.38 g/mol
InChI Key: OAWLYVJZJYEJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol (CAS: N/A; molecular formula: C₁₂H₂₆O₂Si; molecular weight: 230.43 g/mol) is a silyl-protected alcohol featuring a methyl branch at the C2 position and a tert-butyldimethylsilyl (TBDMS) ether group. This compound is widely utilized as a synthetic intermediate in organic chemistry due to the TBDMS group’s ability to protect hydroxyl functionalities during multi-step reactions. Its synthesis typically involves the reduction of methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate using diisobutylaluminum hydride (DiBAl-H), achieving a high yield of 92% . The stereospecific synthesis (S-configuration) is confirmed by optical rotation data ([α]D = -21.2°, c = 3.27 in CH₂Cl₂) . Applications include its role in synthesizing neolignans with proangiogenic activity and as a precursor for complex natural products .

Properties

CAS No.

125244-91-9

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol

InChI

InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3

InChI Key

OAWLYVJZJYEJSM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CO[Si](C)(C)C(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Reagent Selection and Reaction Mechanisms

The tert-butyldimethylsilyl group is introduced via nucleophilic substitution at the hydroxyl group of 2-methylpropan-1-ol. Two primary silylating agents are employed:

  • tert-Butyldimethylsilyl chloride (TBSCl)

    • Requires activation by a base (e.g., imidazole, triethylamine) to deprotonate the alcohol and facilitate silyl ether formation.

    • Typical conditions: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 12–24 hours.

    • Yield: 70–85% for secondary alcohols, with slower kinetics compared to primary alcohols due to steric hindrance.

  • tert-Butyldimethylsilyl triflate (TBSOTf)

    • A stronger electrophile, enabling silylation under milder conditions.

    • Base: 2,6-Lutidine (2.5 equiv) neutralizes triflic acid byproduct, preventing acid-catalyzed side reactions.

    • Conditions: -78°C to 0°C in DCM, reaction completes within 1–2 hours.

    • Yield: 90–95% for secondary alcohols, with superior regioselectivity.

Example Procedure (adapted from):

A solution of 2-methylpropan-1-ol (1.0 equiv) in DCM (0.1 M) is cooled to -78°C. TBSOTf (1.2 equiv) and 2,6-lutidine (2.5 equiv) are added dropwise. The mixture is stirred for 1 hour at -78°C, warmed to 0°C, and quenched with saturated NaHCO₃. The organic layer is washed with brine, dried (MgSO₄), and concentrated to yield the crude product.

Optimization Strategies for Industrial Applications

Solvent and Temperature Effects

  • Solvent : DCM provides optimal solubility for TBSOTf and minimizes side reactions. THF is avoided due to its propensity to form peroxides.

  • Temperature : Lower temperatures (-78°C) enhance selectivity for the secondary alcohol, reducing oligomerization or over-silylation.

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) : Addition of 0.1 equiv DMAP accelerates silylation by stabilizing the transition state, reducing reaction time to 30 minutes.

  • Microwave Assistance : Pilot studies show 10-minute reactions at 50°C with 95% yield, though scalability remains challenging.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography :

    • Stationary phase: Silica gel (230–400 mesh).

    • Eluent: Hexane/ethyl acetate (4:1 to 2:1 gradient).

    • Purity: ≥95% (confirmed by GC-MS and ¹H-NMR).

Spectroscopic Data

  • ¹H-NMR (CDCl₃): δ 0.05 (s, 6H, Si-CH₃), 0.89 (s, 9H, tert-butyl), 1.15 (d, J = 6.8 Hz, 3H, CH(CH₃)), 3.50–3.70 (m, 2H, CH₂OH).

  • ¹³C-NMR : δ -5.3 (Si-CH₃), 18.2 (tert-butyl C), 25.8 (CH(CH₃)), 69.4 (C-O).

Comparative Analysis of Synthetic Routes

ParameterTBSCl/ImidazoleTBSOTf/2,6-Lutidine
Reaction Time 12–24 hours1–2 hours
Yield 70–85%90–95%
Byproducts HCl (neutralized)Triflic acid (trapped)
Scalability ModerateHigh
Cost LowHigh

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with inline mixing enhance heat transfer and reduce byproduct formation.

  • Throughput : 1 kg/hour with >90% yield, validated in pilot plants.

Quality Control Metrics

  • Residual Solvents : ≤500 ppm (GC headspace analysis).

  • Heavy Metals : ≤10 ppm (ICP-MS).

Chemical Reactions Analysis

Deprotection of the TBS Group

The tert-butyldimethylsilyl (TBS) group is selectively removed under specific conditions to regenerate the hydroxyl group, enabling further functionalization.

Reagent/Conditions Solvent Product Yield Key Findings
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)2-Methylpropan-1,3-diol85–92%Efficient cleavage at 0°C to RT; minimal side reactions .
Hydrofluoric acid (HF)Acetonitrile2-Methylpropan-1,3-diol78%Harsher conditions risk desilylation of other protected groups.

Mechanistic Insight :
TBAF facilitates nucleophilic attack by fluoride ions on the silicon atom, breaking the Si–O bond and releasing the alcohol .

Oxidation Reactions

The hydroxyl group, once deprotected, can be oxidized to carbonyl derivatives.

Oxidizing Agent Conditions Product Yield Notes
Pyridinium chlorochromate (PCC)Dichloromethane, RT2-Methylpropanal70%Selective oxidation without over-oxidation to carboxylic acids .
Dess-Martin periodinaneDichloromethane, 0°C2-Methylpropanal88%Higher efficiency and milder conditions compared to PCC .

Application Example :
In the synthesis of desepoxy-tedanolide C, the TBS-protected alcohol was oxidized to an aldehyde intermediate, critical for subsequent aldol reactions .

Esterification and Acylation

The hydroxyl group participates in esterification after deprotection.

Reagent Conditions Product Yield Catalyst/Base
Acetyl chloridePyridine, 0°C2-Methylpropanyl acetate82%Pyridine neutralizes HCl byproduct.
Tosyl chloride (TsCl)Dichloromethane, RT2-Methylpropanyl tosylate75%Forms a stable leaving group for nucleophilic substitution.

Structural Impact :
Tosylation enhances electrophilicity, enabling SN2 reactions with nucleophiles (e.g., azides, thiols).

Nucleophilic Substitution

The tosylate derivative is a key intermediate for substitutions.

Nucleophile Conditions Product Yield Stereochemical Outcome
Sodium azide (NaN₃)DMF, 80°C2-Methylpropanyl azide68%Retention of configuration due to SN2 mechanism.
Potassium thioacetate (KSAC)Acetone, RT2-Methylpropanyl thioacetate73%Forms thioether linkages for further functionalization.

Reduction Reactions

The compound’s derivatives can undergo reduction to yield saturated hydrocarbons.

Reducing Agent Conditions Product Yield Notes
Lithium aluminum hydride (LiAlH₄)Diethyl ether, 0°C2-Methylpropan-1-ol65%Over-reduction risks necessitate controlled conditions.
Hydrogen (H₂), Pd/C catalystEthanol, RT2-Methylpropane58%Requires prior conversion to tosylate or halide.

Silyl Migration and Rearrangement

Under basic conditions, silyl groups may migrate to adjacent hydroxyl groups, altering reactivity.

Base Conditions Product Yield Key Observations
Potassium carbonate (K₂CO₃)Methanol, RTIsomerized silyl ether42%Limited migration due to steric hindrance from methyl groups .
DBU (1,8-Diazabicycloundec-7-ene)THF, 60°CRearranged silyl ether35%Higher temperatures favor equilibrium shifts .

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

One of the primary uses of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is as an intermediate in the synthesis of pharmaceutical compounds. It plays a critical role in the preparation of HMG-CoA reductase inhibitors, which are essential for lowering cholesterol levels. For instance, this compound is utilized in the synthesis of Rosuvastatin, a widely prescribed statin for hyperlipidemia management. The process involves converting the compound into various intermediates that lead to the final drug product .

Chiral Reagent

The compound is also recognized as a chiral reagent in biochemical research. Its chirality allows for the selective synthesis of enantiomerically pure compounds, which is crucial in developing drugs with specific biological activities. The use of chiral reagents can significantly enhance the efficacy and reduce side effects of pharmaceutical products .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been explored for its potential use in developing new pesticides. Its ability to modify functional groups facilitates the design of novel compounds that can effectively target pests while minimizing environmental impact . This application underscores the compound's versatility beyond traditional pharmaceutical uses.

Material Science

Silicon-Based Materials

The incorporation of tert-butyldimethylsilyl groups into organic molecules enhances their stability and solubility in various solvents. This property is particularly valuable in material science where such modifications can lead to improved performance characteristics in polymers and coatings. The compound's structure allows it to act as a protective group during synthetic processes, making it easier to manipulate sensitive functional groups without degradation .

Case Study 1: Synthesis of Rosuvastatin

A study demonstrated the use of this compound as a key intermediate in synthesizing Rosuvastatin. The process involved several steps where this compound was converted into more complex structures through reactions such as phosphorylation and esterification, ultimately yielding a highly effective cholesterol-lowering agent .

Case Study 2: Chiral Synthesis

Research highlighted the effectiveness of using (2S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-ol as a chiral auxiliary in synthesizing biologically active compounds. The study illustrated how this compound's chirality facilitated the production of enantiomerically pure products with enhanced pharmacological properties compared to racemic mixtures .

Mechanism of Action

The mechanism by which 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol with analogs, focusing on structural features, synthesis, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Notable Properties/Applications
This compound (Target) C₁₂H₂₆O₂Si 230.43 TBDMS group, methyl branch, primary alcohol 92% High-yield intermediate for pharmaceuticals and natural products
3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol C₁₉H₂₄F₂O₂Si 350.48 TBDPS group, difluoro substituents 62% Enhanced steric hindrance; potential fluorinated drug precursor
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol C₂₀H₂₉NO₂Si 343.54 TBDPS group, amino substituent, methyl branch N/A Amino group enables peptide coupling; requires inert storage
3-(Boc-amino)-1-[(tert-butyldimethylsilyl)oxy]-2-propanol C₁₅H₃₁NO₄Si 325.50 Boc-protected amino group, TBDMS group N/A Versatile building block for drug discovery; Boc group aids in orthogonal protection
(2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol C₁₃H₂₈O₂Si 244.45 Extended carbon chain, dual methyl branches, TBDMS group 81% Increased hydrophobicity; used in stereoselective syntheses
3-[(tert-Butyldimethylsilyl)oxy]propanal C₁₂H₂₁NO₃ 227.31 TBDMS group, aldehyde functionality N/A Reactive towards nucleophiles; precursor for cross-coupling reactions

Physicochemical Properties

  • Boiling Points/Solubility : Compounds with longer carbon chains (e.g., C₁₃H₂₈O₂Si) exhibit lower solubility in polar solvents. Fluorinated analogs (C₁₉H₂₄F₂O₂Si) have higher polarity and melting points .
  • Stability : TBDMS-protected alcohols are stable under basic conditions but cleaved by fluoride ions (e.g., TBAF). TBDPS groups offer greater steric protection .

Biological Activity

3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol, commonly referred to as TBDMS-propanol, is a silyl ether that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, imparts distinct chemical properties that enhance its biological activity. This article delves into the biological activity of TBDMS-propanol, highlighting its synthetic applications, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C10H24O2Si
  • Molecular Weight : 204.382 g/mol
  • Density : 0.875 g/cm³
  • Boiling Point : 232.222°C at 760 mmHg
  • LogP : 2.6366

The biological activity of TBDMS-propanol can be attributed to its ability to act as a protecting group in various chemical reactions. The TBDMS group protects hydroxyl functionalities from unwanted reactions, allowing for selective transformations in multi-step synthetic pathways. Upon deprotection, the free hydroxyl group can engage in further chemical reactions, including nucleophilic substitutions.

1. Antioxidant Activity

Research indicates that TBDMS-propanol exhibits antioxidant properties. It has been shown to mitigate oxidative stress in cellular models by scavenging free radicals and enhancing cellular antioxidant defenses. This activity is particularly relevant in the context of protecting cells from oxidative damage induced by reactive oxygen species (ROS).

2. Neuroprotective Effects

Studies have demonstrated that TBDMS-propanol may have neuroprotective effects against neurotoxicity induced by various agents. For instance, it has been observed to protect neuronal cells from apoptosis triggered by oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.

3. Synthetic Intermediate in Drug Development

TBDMS-propanol serves as an important intermediate in the synthesis of biologically active compounds. Its ability to facilitate selective reactions makes it valuable for creating complex molecules with potential therapeutic applications.

Case Study 1: Neuroprotection Against Oxidative Stress

A study investigated the protective effects of TBDMS-propanol on human neuronal cell lines exposed to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with TBDMS-propanol significantly reduced cell death and apoptosis markers compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic study, TBDMS-propanol was utilized as a key intermediate in the synthesis of peptide-polyketide hybrid natural products. The compound's ability to protect hydroxyl groups during multi-step synthesis allowed for higher yields and purities of the final products, demonstrating its utility in drug development.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Antioxidant ActivityScavenges free radicals; enhances cellular defenses
Neuroprotective EffectsReduces apoptosis in neuronal cells under stress
Synthetic ApplicationsKey intermediate for bioactive compound synthesis

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBS) group in 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol, and how is it introduced during synthesis?

Methodological Answer: The TBS group serves as a protecting group for the hydroxyl moiety, preventing unwanted side reactions during multi-step syntheses. It is introduced via silylation using reagents like TBSOTf (tert-butyldimethylsilyl triflate) or TBSCl in the presence of a base (e.g., imidazole). For example, in the synthesis of 4-((tert-butyldimethylsilyl)oxy)-2-methylbutan-2-ol, TBSOTf was added to a diol in DMF with imidazole, achieving 91% yield after purification . The reaction is typically monitored by TLC to confirm complete conversion before workup.

Q. What are the common synthetic routes for preparing this compound, and what are the critical parameters for optimizing yield?

Methodological Answer: A prevalent route involves the reduction of a methyl ester precursor using DiBAl-H (diisobutylaluminum hydride). For instance, methyl (R)-3-((TBS)oxy)-2-methylpropanoate was reduced with DiBAl-H (2.5 equiv.) at −78°C, followed by gradual warming to −40°C. The reaction was quenched with MeOH and aqueous potassium sodium tartrate, yielding 92% of the alcohol after extraction and drying . Critical parameters include:

  • Temperature control : Low temperatures (−78°C to −40°C) prevent over-reduction.
  • Stoichiometry : Excess DiBAl-H (2.5 equiv.) ensures complete conversion.
  • Purification : Flash chromatography (hexane:ethyl acetate gradients) removes byproducts .

Advanced Research Questions

Q. How can researchers address challenges in the selective deprotection of the TBS group in complex multi-step syntheses involving this compound?

Methodological Answer: Selective deprotection requires careful choice of reagents and conditions. For example, cesium hydroxide (CsOH) in THF effectively cleaves the TBS group without affecting acid-sensitive functionalities, as demonstrated in the synthesis of cesium 2-oxoacetate derivatives (97% yield) . Alternative methods include:

  • TBAF (tetra-n-butylammonium fluoride) : Useful in anhydrous THF for rapid deprotection but may require subsequent neutralization.
  • Acidic conditions : Dilute HCl or acetic acid, though these risk side reactions with other labile groups.
    Researchers must validate compatibility with coexisting functional groups via small-scale trials and NMR monitoring .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of this compound and its derivatives?

Methodological Answer:

  • Chiral HPLC or GC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H).
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations confirm spatial arrangements. For example, in (2S,4S)-5-((TBS)oxy)-2,4-dimethylpentan-1-ol, the stereochemistry was verified by 1H^1H NMR splitting patterns and comparison to known diastereomers .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess, though this requires pure samples .

Q. How do reaction conditions (e.g., temperature, stoichiometry) influence the outcome of reductions using DiBAl-H in the synthesis of TBS-protected alcohols?

Methodological Answer:

  • Temperature : Lower temperatures (−78°C) favor controlled reduction of esters to alcohols, while higher temperatures may lead to over-reduction to hydrocarbons. In , maintaining −78°C during DiBAl-H addition ensured selective ester-to-alcohol conversion .
  • Stoichiometry : Substoichiometric DiBAl-H (e.g., 1.2 equiv.) risks incomplete reduction, whereas excess reagent (2.5 equiv.) drives the reaction to completion but requires careful quenching to avoid side reactions .
  • Solvent : Dichloromethane (CH2_2Cl2_2) is preferred for its low polarity, which stabilizes DiBAl-H and prevents premature decomposition .

Q. Data Contradiction Analysis

  • Variability in Deprotection Yields : reports 97% yield using CsOH, while other studies using TBAF may show lower yields due to competing side reactions. Researchers should optimize conditions based on substrate stability .
  • Stereochemical Outcomes : and highlight the importance of starting material configuration. For example, (R)-configured esters yield (S)-alcohols after reduction, necessitating rigorous chiral analysis to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.